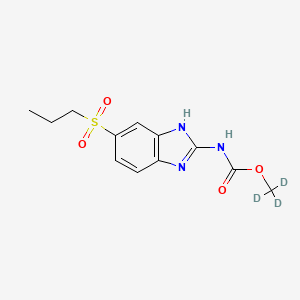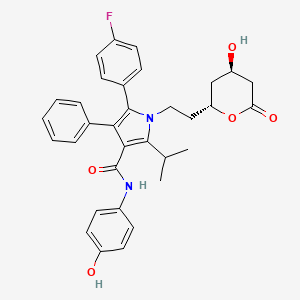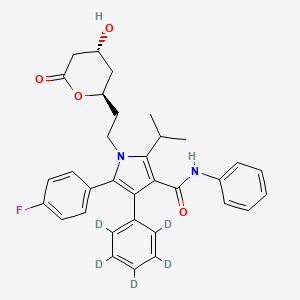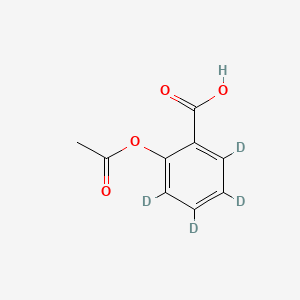
(R)-Ibuprofen-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Stereoselective Effects in Zebrafish
Research by Song et al. (2018) explored the stereoselective effects of ibuprofen enantiomers, including R-(-)-ibuprofen, on the metabolism of adult zebrafish. They observed significant metabolic and antioxidant defense system disorders even at low concentrations of R-(-)-ibuprofen, emphasizing its environmental impact and biological activity in aquatic organisms (Song et al., 2018).
Dexibuprofen Therapeutic Advances
A study by Gliszczyńska and Sánchez-López (2021) discussed the therapeutic potential of dexibuprofen, the more potent enantiomer of ibuprofen, suggesting its use in reducing cancer development and preventing neurodegenerative diseases. They reviewed novel formulations of dexibuprofen, highlighting its potential beyond traditional anti-inflammatory applications (Gliszczyńska & Sánchez-López, 2021).
Molecular Mechanism in Neuronal Recovery
Dill et al. (2010) discovered that ibuprofen can inhibit RhoA signaling in neurons, promoting axonal growth and functional recovery in spinal cord injuries. This study uncovers a potential molecular mechanism by which ibuprofen contributes to neuronal repair, offering insights into its applications in neurodegenerative diseases and spinal cord injury treatments (Dill et al., 2010).
Impact on Tuberculosis Treatment
A study by Vilaplana et al. (2013) found that ibuprofen treatment in mice infected with Mycobacterium tuberculosis led to reduced lung lesions, bacillary load, and improved survival. This suggests a potential role for ibuprofen as a coadjuvant treatment in tuberculosis (Vilaplana et al., 2013).
Protective Mechanism in Myocardial Ischemia-Reperfusion Injury
Chi et al. (2019) researched ibuprofen's protective mechanism in myocardial ischemia-reperfusion injury in rats. They found that ibuprofen activates the PI3K/Akt/mTOR signaling pathway, reducing inflammation and apoptosis, and alleviating myocardial injury. This indicates its potential therapeutic application in cardiovascular diseases (Chi et al., 2019).
SCISSOR Study on Rho Inhibition
Kopp et al. (2016) detailed a clinical study protocol (SCISSOR) exploring high-dose ibuprofen treatment after acute spinal cord injury. The study aims to evaluate the safety and efficacy of ibuprofen in promoting neurological recovery, highlighting its potential clinical application in spinal cord injury treatments (Kopp et al., 2016).
Safety And Hazards
特性
CAS番号 |
121702-86-1 |
|---|---|
製品名 |
(R)-Ibuprofen-d3 |
分子式 |
C13H15O2D3 |
分子量 |
209.31 |
外観 |
White Low Melting Solid |
melting_point |
50-52°C |
純度 |
> 95% |
数量 |
Milligrams-Grams |
関連するCAS |
51146-57-7 (unlabelled) |
同義語 |
(R)-(-)-Ibuprofen-d3; (αR)-α-(Methyl-d3)-4-(2-methylpropyl)benzeneacetic Acid; (-)-Ibuprofen-d3; (R)-2-(4-Isobutylphenyl)propanoic Acid-d3; R-(-)-p-Isobutylhydratropic Acid-d3 |
タグ |
Ibuprofen Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)
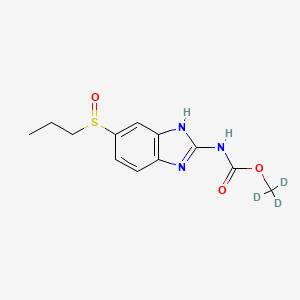
![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)
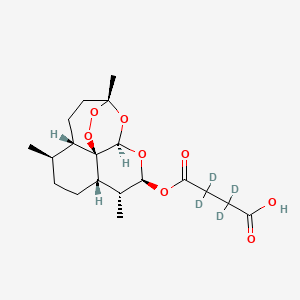
![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)
